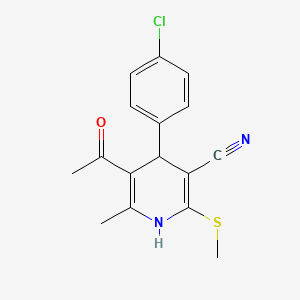![molecular formula C14H18N4 B5179890 N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine](/img/structure/B5179890.png)
N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine, also known as DMXAA, is a small molecule that has been extensively studied for its potential use in cancer therapy. DMXAA is a synthetic compound that was first discovered in the late 1990s and has since been the subject of numerous scientific investigations. The purpose of
作用机制
The mechanism of action of N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine is not fully understood, but it is thought to work by activating the immune system to attack cancer cells. N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine has been shown to induce the production of cytokines, which are signaling molecules that play a key role in the immune response. N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth and survival.
Biochemical and Physiological Effects:
N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine has been shown to have a number of biochemical and physiological effects. In animal studies, N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine has been shown to increase the production of nitric oxide, which is important for the immune response. N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine has also been shown to increase the production of reactive oxygen species, which can damage cancer cells. N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine has been shown to have anti-inflammatory effects, which may be important for its antitumor activity.
实验室实验的优点和局限性
N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine has a number of advantages for lab experiments. It is a small molecule that is relatively easy to synthesize, and it has been extensively studied in animal models of cancer. N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine has also been shown to be effective in combination with other cancer therapies, such as chemotherapy and radiation therapy. However, there are also limitations to using N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine in lab experiments. It can be difficult to administer N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine to animals, and there is a risk of toxicity at high doses.
未来方向
There are a number of future directions for research on N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine. One area of interest is the development of new synthetic methods for N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine that are more efficient and environmentally friendly. Another area of interest is the development of new formulations of N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine that can be administered more easily and have fewer side effects. There is also interest in exploring the use of N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine in combination with other cancer therapies, such as immunotherapy and targeted therapy. Finally, there is a need for more clinical trials to determine the safety and efficacy of N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine in humans.
合成方法
N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine can be synthesized using a variety of methods, including the reaction of 2-chloronicotinic acid with dimethylamine and benzylamine. The resulting product is then treated with hydrogen gas to produce N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine. Other methods of synthesis have also been reported, such as the reaction of 2-chloronicotinic acid with dimethylamine and methyl iodide.
科学研究应用
N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine has been extensively studied for its potential use in cancer therapy. In preclinical studies, N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine has been shown to have potent antitumor activity against a variety of cancer cell lines, including lung, breast, prostate, and colon cancer. N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in animal models of cancer.
属性
IUPAC Name |
N,N-dimethyl-3-[(pyridin-4-ylmethylamino)methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-18(2)14-13(4-3-7-17-14)11-16-10-12-5-8-15-9-6-12/h3-9,16H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBFDYSUCHPXTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)CNCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B5179808.png)

![N-[3,4-bis(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]-2-propen-1-amine hydrobromide](/img/structure/B5179831.png)
![2-[1-adamantyl(methyl)amino]ethanol](/img/structure/B5179842.png)
![1-(ethylsulfonyl)-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B5179843.png)
![diethyl [anilino(3,5-dichloro-2-methoxyphenyl)methyl]phosphonate](/img/structure/B5179844.png)

![(4-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5179860.png)

![2-nitro-N-(2-phenylethyl)-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline](/img/structure/B5179877.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-1-methyl-N-[2-(1-piperidinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5179883.png)


![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-4-(2-oxo-1-pyrrolidinyl)butanamide](/img/structure/B5179914.png)